

# Application Notes: Utilizing Testoviron-Depot for the Induction of Experimental Hypogonadism

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## Compound of Interest

Compound Name: Testoviron-depot

Cat. No.: B1203467

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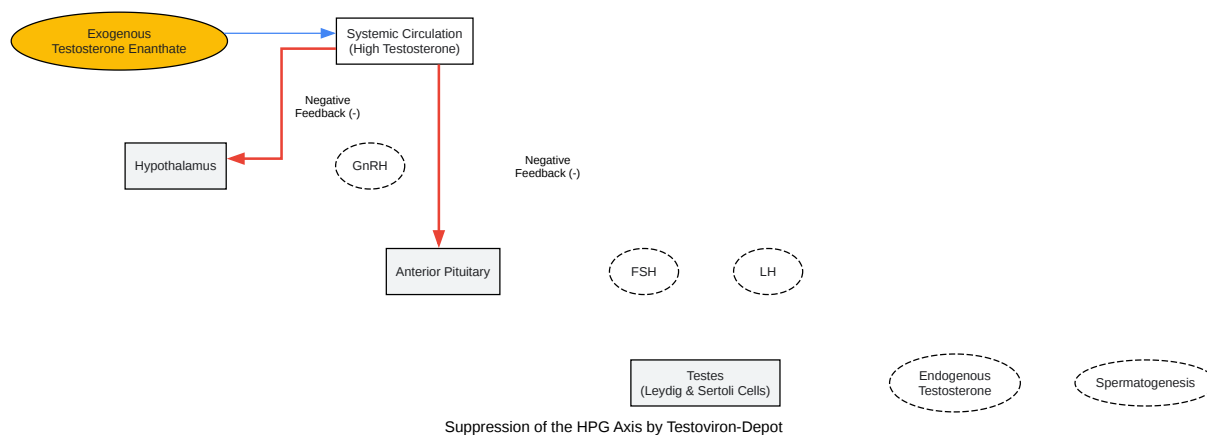
These application notes provide a comprehensive overview and detailed protocols for inducing a state of experimental hypogonadism in rodent models using **Testoviron-Depot** (testosterone enanthate). This model is crucial for studying the physiological and pathological consequences of androgen deficiency and for the preclinical evaluation of therapeutic interventions for hypogonadism.

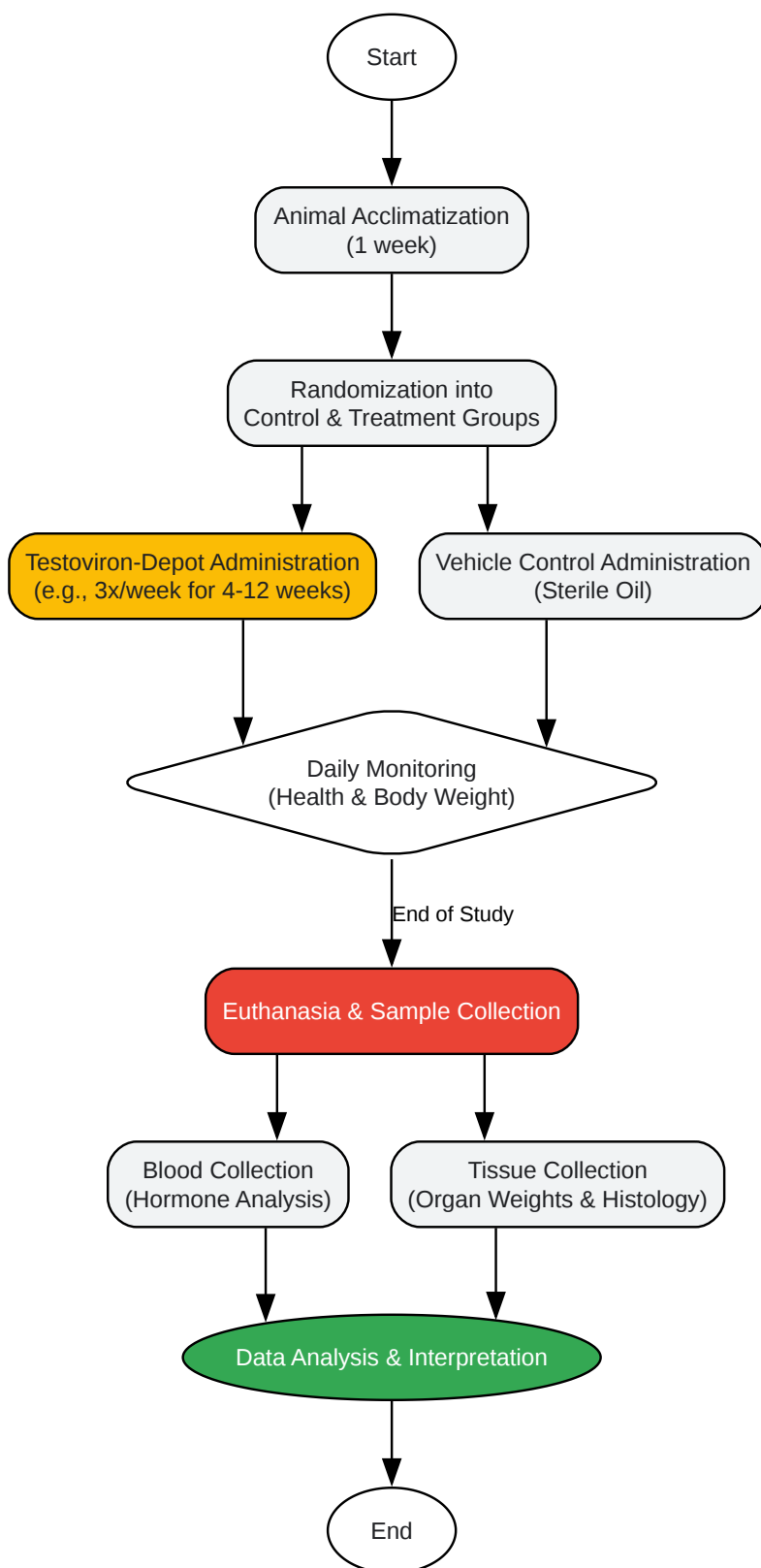
## Introduction

Testosterone enanthate is a long-acting ester of the natural androgen, testosterone. Its administration in eugonadal male animals induces a state of secondary hypogonadism. This occurs through the negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] The exogenous testosterone elevates circulating androgen levels, which in turn suppresses the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2][3] The reduction in LH levels leads to decreased endogenous testosterone production by the Leydig cells in the testes, and the diminished FSH levels can impair spermatogenesis.[1][4] This chemically-induced hypogonadal state mimics the hormonal milieu of secondary hypogonadism and is a valuable tool for research in reproductive biology, endocrinology, and pharmacology.

## Mechanism of Action: HPG Axis Suppression

The administration of exogenous testosterone enanthate disrupts the normal hormonal cascade of the HPG axis. The sustained elevation of testosterone in the bloodstream is detected by the hypothalamus and pituitary gland, leading to a downregulation of the gonadotropins, LH and FSH. This suppression results in testicular atrophy and a significant reduction in endogenous testosterone synthesis and spermatogenesis.[1][2]





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